molecular formula C5H11NO3S B13519638 (3R)-N-methyloxolane-3-sulfonamide

(3R)-N-methyloxolane-3-sulfonamide

Cat. No.: B13519638
M. Wt: 165.21 g/mol
InChI Key: BVHHQZBAPPRWMJ-RXMQYKEDSA-N
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Description

(3R)-N-methyloxolane-3-sulfonamide is a chiral sulfonamide compound with potential applications in various fields of chemistry and biology. The compound features a methyloxolane ring with a sulfonamide group attached, making it an interesting subject for research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyloxolane-3-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide reagents under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methyloxolane-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3R)-N-methyloxolane-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N-methyloxolane-3-sulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

What sets this compound apart is its chiral nature and the specific arrangement of functional groups, which can lead to unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(3R)-N-methyloxolane-3-sulfonamide

InChI

InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1

InChI Key

BVHHQZBAPPRWMJ-RXMQYKEDSA-N

Isomeric SMILES

CNS(=O)(=O)[C@@H]1CCOC1

Canonical SMILES

CNS(=O)(=O)C1CCOC1

Origin of Product

United States

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